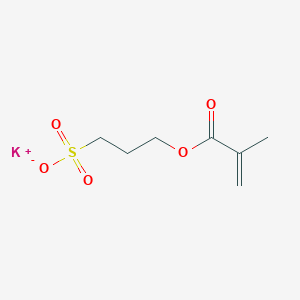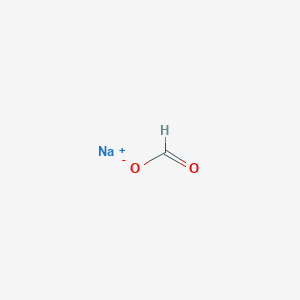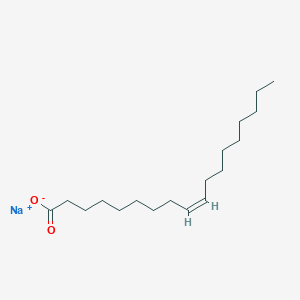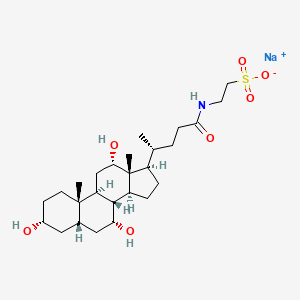
CID 8884
Descripción general
Descripción
CID 8884 is a useful research compound. Its molecular formula is C8H17NaO4S and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8884 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8884 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Biological Systems
Chemically induced dimerization (CID) is a valuable tool in studying biological processes, particularly where genetic interference methods are limited. Its applications in orthogonal and reversible systems offer precise control over protein function with spatiotemporal resolution. CID's primary application in signal transduction research has been extended to include membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
Advancements in Gene Regulation
CID has been instrumental in developing gene regulation tools. The engineered PROTAC-CID platforms demonstrate advancements in inducible gene regulation and gene editing, enabling fine-tuning of gene expression and digital induction of DNA recombinases for transient genome manipulation (Ma et al., 2023).
Photocaged-Photocleavable Dimerizer in Protein Localization
A novel chemical inducer of protein dimerization, which can be rapidly activated and deactivated using light, exemplifies CID's utility in controlling biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
CID in Solving Cell Biology Problems
CID has resolved numerous cell biology issues, particularly in understanding lipid second messengers and small GTPases. It has aided in dissecting the "signaling paradox" and advancing specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications
In agriculture, CID, specifically carbon isotope discrimination, has been used as a criterion for improving water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
Methodological Challenges in Developmental Research
CID's role in methodological research, as seen in developmental cognitive neuroscience, highlights the importance of aligning research goals with research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Mass Spectrometry
In mass spectrometry, CID has been a crucial technique for producing fragmentation products, aiding in structure interpretation and the detection of metabolites (Zhang et al., 2009).
Propiedades
IUPAC Name |
sodium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8884 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















